

Nodinitib-1: A Technical Guide to a Selective NOD1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nodinitib-1

Cat. No.: B1677340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By selectively targeting NOD1, **Nodinitib-1** serves as a critical tool for investigating the role of NOD1 in various inflammatory and infectious diseases. This technical guide provides a comprehensive overview of **Nodinitib-1**, including its chemical structure, synthesis, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Nodinitib-1 is a 2-aminobenzimidazole derivative with the chemical formula $C_{14}H_{13}N_3O_2S$.^[1] Its structure is characterized by a benzimidazole core with a tosyl group attached to one of the imidazole nitrogens.

Chemical Name (IUPAC): 1-((4-Methylphenyl)sulfonyl)-1H-benzimidazol-2-amine^[2]

Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N^[3]

Molecular Weight: 287.34 g/mol ^[4]

Appearance: Crystalline solid^[5]

Synthesis of Nodinitib-1

The synthesis of **Nodinitib-1** and related 2-aminobenzimidazole compounds has been described in the literature. A general synthetic scheme involves the reaction of 2-aminobenzimidazole with an appropriate arylsulfonyl chloride. The following protocol is a representative synthesis of 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amines.

Experimental Protocol: Synthesis of 1-(Arylsulfonyl)-1H-benzo[d]imidazol-2-amines

Materials:

- 2-Aminobenzimidazole
- Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
- Triethylamine
- Appropriate solvent (e.g., anhydrous Tetrahydrofuran)

Procedure:

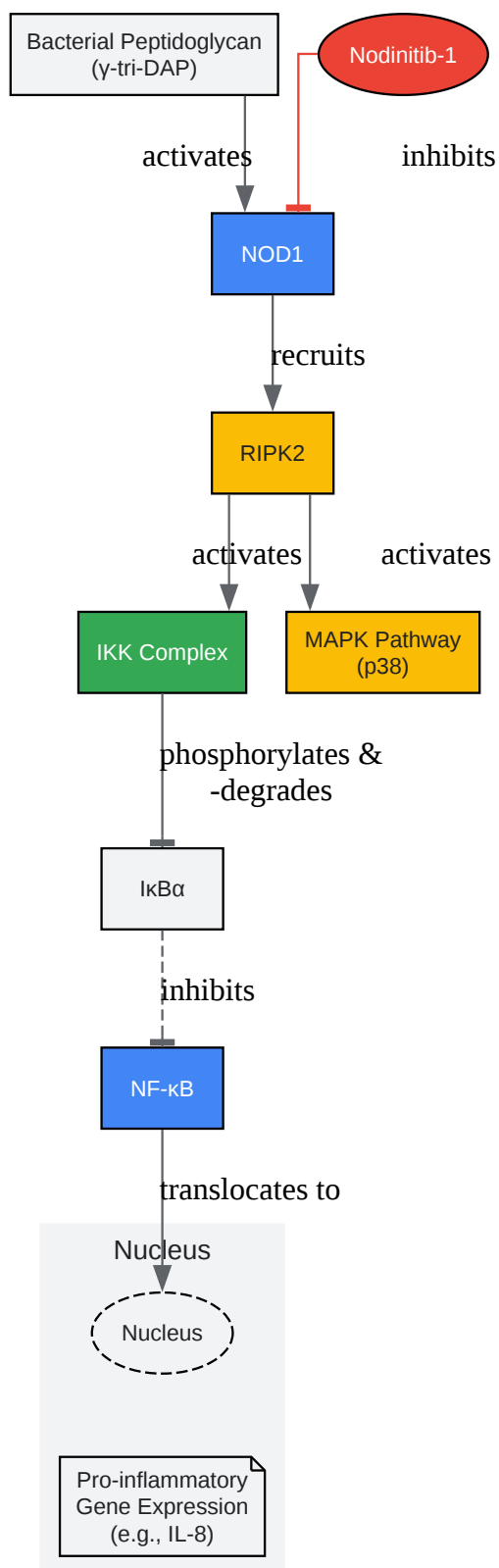
- Dissolve 2-aminobenzimidazole in an anhydrous solvent.
- Add triethylamine to the solution to act as a base.
- Slowly add the arenesulfonyl chloride to the reaction mixture at room temperature.
- Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

- The crude product is then purified by column chromatography or recrystallization to yield the final 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amine product.

Mechanism of Action and Signaling Pathway

Nodinitib-1 is a potent and selective inhibitor of the NOD1 signaling pathway.^[4] NOD1 is an intracellular sensor that recognizes specific components of bacterial peptidoglycans, primarily from Gram-negative bacteria.^[6] Upon activation, NOD1 recruits the kinase RIPK2 (also known as RICK), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.^[7] This results in the production of pro-inflammatory cytokines and chemokines, such as IL-8.^[8]

Nodinitib-1 is believed to directly interact with NOD1, causing conformational changes that alter its subcellular targeting and prevent the recruitment of RIPK2.^{[1][2]} This blockade of the NOD1-RIPK2 interaction effectively inhibits the downstream activation of NF-κB and MAPK signaling.^[2]



[Click to download full resolution via product page](#)

Caption: **Nodinitib-1** inhibits the NOD1 signaling pathway.

Quantitative Data

The following table summarizes the key quantitative data for **Nodinitib-1**.

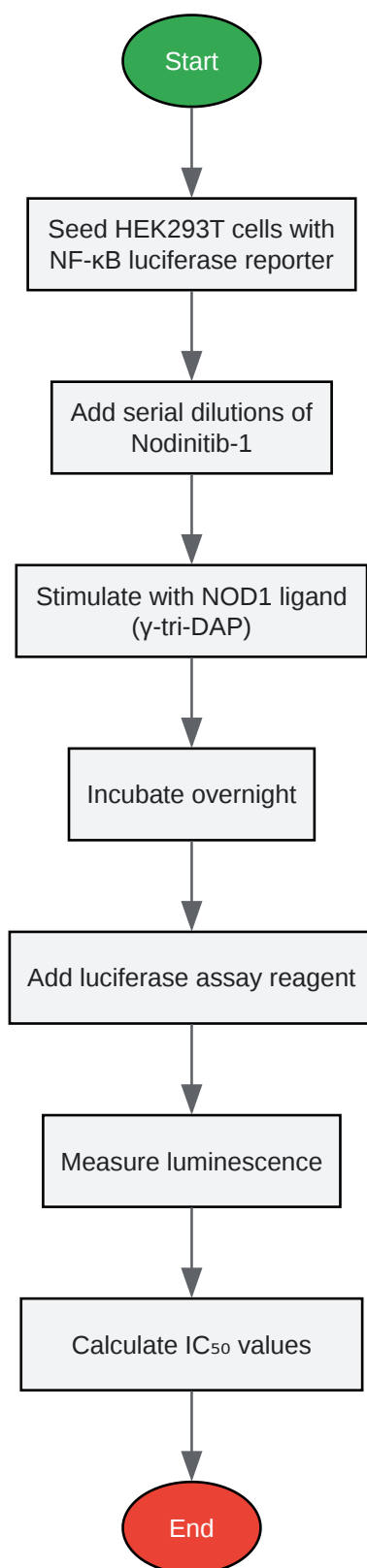
Parameter	Value	Cell Line / Assay Conditions	Reference
IC ₅₀ (NOD1 inhibition)	0.56 μ M	HEK293T cells, NF- κ B luciferase reporter assay	[4] [8]
Selectivity	36-fold selective for NOD1 over NOD2		[4] [9]
Solubility in DMSO	57 mg/mL (198.37 mM)		[4]
Hepatotoxicity (LD ₅₀)	>50 μ M	Fa2N-4 immortalized human hepatocytes	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Nodinitib-1**.

NOD1-Induced NF- κ B Activation Assay

This assay measures the ability of **Nodinitib-1** to inhibit NOD1-mediated activation of an NF- κ B reporter gene.



[Click to download full resolution via product page](#)

Caption: Workflow for the NF-κB activation assay.

Protocol:

- Cell Culture: Maintain HEK293T cells stably transfected with a firefly luciferase reporter gene under the control of an NF-κB response element in appropriate growth medium.
- Cell Seeding: Seed the cells into 96-well plates at a density of 5×10^4 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **Nodinitib-1** in assay medium. Remove the growth medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.
- Ligand Stimulation: Add the NOD1 ligand, γ-D-Glu-mDAP (γ-tri-DAP), to a final concentration of 10 μg/mL to all wells except the negative control.
- Incubation: Incubate the plates for 6-8 hours at 37°C in a CO₂ incubator.
- Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
- Data Analysis: Plot the luminescence signal against the logarithm of the **Nodinitib-1** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IL-8 Secretion Assay

This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of NOD1-dependent IL-8 production in a biologically relevant cell line.[\[6\]](#)

Protocol:

- Cell Culture and Seeding: Seed MCF-7 cells in 96-well plates and grow to confluency.
- Compound Treatment: Treat the cells with various concentrations of **Nodinitib-1** for 1 hour.
- Ligand Stimulation: Stimulate the cells with the NOD1 ligand (γ-tri-DAP) for 24 hours.
- Supernatant Collection: Collect the cell culture supernatants.

- ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's protocol.
- Data Analysis: Determine the effect of **Nodinitib-1** on IL-8 secretion by comparing the results from treated and untreated stimulated cells.

Hepatotoxicity Assay

This assay assesses the potential cytotoxic effects of **Nodinitib-1** on human liver cells.[4]

Protocol:

- Cell Culture and Seeding: Seed Fa2N-4 immortalized human hepatocytes in 96-well plates at a density of 50,000 cells/well.[4]
- Compound Incubation: Incubate the cells with a range of concentrations of **Nodinitib-1** (e.g., 0.01 μ M to 50 μ M) for 24 hours at 37°C and 5% CO₂. [4]
- ATP Measurement: At the end of the incubation period, measure the cellular ATP content using a commercial ATP-based luminescence assay (e.g., ATP-lite).[4] The luminescent signal is proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **Nodinitib-1** compared to the vehicle control and determine the LD₅₀ value.[4]

Conclusion

Nodinitib-1 is a valuable pharmacological tool for the specific inhibition of the NOD1 signaling pathway. Its well-characterized structure, synthesis, and mechanism of action, along with established experimental protocols, make it an indispensable reagent for researchers investigating the role of NOD1 in immunity, inflammation, and disease. This guide provides the core technical information required for the effective utilization of **Nodinitib-1** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineering cardiolipin binding to an artificial membrane protein reveals determinants for lipid-mediated stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0511187B1 - Process for the preparation of 1H-benzimidazoles - Google Patents [patents.google.com]
- 8. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Nodinitib-1: A Technical Guide to a Selective NOD1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677340#nodinitib-1-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com